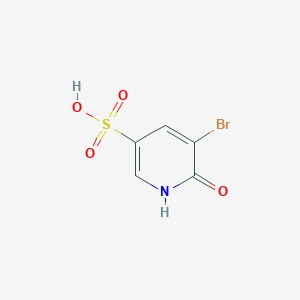

5-Bromo-6-hydroxypyridine-3-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-6-hydroxypyridine-3-sulfonic acid (5B6HPSA) is a potent organic sulfonic acid that is widely used in a variety of scientific research applications. It is a versatile reagent that has been used in numerous chemical and biochemical experiments, as well as in the development of new drugs and therapeutic agents. 5B6HPSA has been used in the synthesis of a variety of compounds, including drugs and biocatalysts. In addition, it has been used in the study of enzyme mechanisms and the development of new therapeutic agents.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

5-Bromo-6-hydroxypyridine-3-sulfonic acid has been explored for its reactivity and applications in various synthesis processes. For instance, the reactivity of bromine atoms in brominated pyridines, including the formation of 2-hydroxy-6-bromopyridine through acid hydrolysis of 2,6-dibromopyridine, has been studied (Wibaut, Haayman, & Dijk, 2010). Similarly, bromo-derivatives of 2- and 3-ethoxypyridine demonstrate interesting reactivity when heated with aqueous hydrochloric acid, resulting in the formation of chloro-hydroxypyridines and dihydroxypyridines (Hertog & Bruyn, 2010). An efficient synthesis process of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, showcasing the potential of brominated pyridines in creating complex molecules, has also been detailed (Hirokawa, Horikawa, & Kato, 2000).

Coordination Chemistry and Structural Studies

The compound has found use in the field of coordination chemistry and structural studies. The synthesis and characterization of various compounds and their complexes, such as salts of 5-sulfosalicylic acid and 3-aminopyridine, demonstrate the utility of brominated pyridine derivatives in forming complex structures with extensive hydrogen bonding and pi-pi interactions (Meng, Zhou, Wang, & Liu, 2007). Similarly, divalent metal carboxylate-sulfonates with layered and one-dimensional structures have been synthesized using similar compounds, showcasing the diverse structural possibilities (Sun, Mao, Sun, Zeng, & Clearfield, 2004).

Catalysis and Material Science

In material science and catalysis, the derivatives of this compound have been utilized for various applications. For example, sulfonated polyaniline has been used as a solid organocatalyst for the dehydration of fructose into 5-hydroxymethylfurfural, indicating the potential of such compounds in renewable energy and chemical production processes (Dai, Zhu, Tang, Fu, Tang, Guo, & Hu, 2017).

Proton Transfer and Conductivity

The unique properties of compounds derived from this compound have been explored in studies related to proton transfer and conductivity. Coordination polymers with sulfonic acid groups have been synthesized and examined for water sorption and proton conduction studies, highlighting their potential in humidity-dependent proton conductivity applications (Maity, Otake, Ghosh, Kitagawa, & Ghoshal, 2017).

Propiedades

IUPAC Name |

5-bromo-6-oxo-1H-pyridine-3-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO4S/c6-4-1-3(12(9,10)11)2-7-5(4)8/h1-2H,(H,7,8)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFZXKAASNHOGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1S(=O)(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2510435.png)

![N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2510437.png)

![N-[(1R,2R)-2-Phenylmethoxycyclobutyl]oxirane-2-carboxamide](/img/structure/B2510439.png)

![Methyl 4-[(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2510449.png)

![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2510455.png)

![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2510458.png)